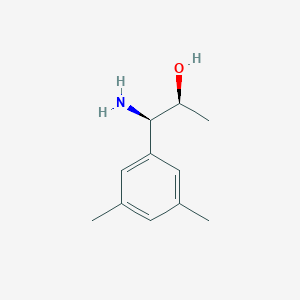
(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is a chiral compound that belongs to the class of amino alcohols. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both amino and hydroxyl functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL can be achieved through several methods, including asymmetric hydrogenation and chiral resolution techniques. One common method involves the asymmetric hydrogenation of a suitable precursor using a chiral catalyst such as DuPHOS Rh-catalyst or Noyori’s chiral Ru-catalyst . Another approach is the chiral epoxidation of an appropriate substrate using Jacobsen’s Mn catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale asymmetric hydrogenation or epoxidation processes. These methods are favored due to their high enantioselectivity and efficiency. The choice of catalyst and reaction conditions is crucial to achieving the desired enantiomeric purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Applications De Recherche Scientifique
(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical drugs.
Mécanisme D'action
The mechanism by which (1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-phenylpropan-2-ol
- (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Uniqueness
(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block for the synthesis of complex chiral molecules.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(1R,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1 |
Clé InChI |
KEACPRDTCZCRKM-ONGXEEELSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)[C@H]([C@H](C)O)N)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(C(C)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13045394.png)
![Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate](/img/structure/B13045405.png)
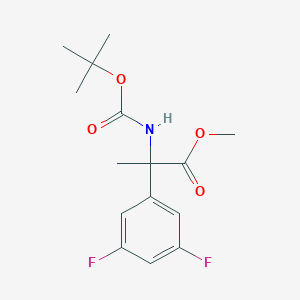
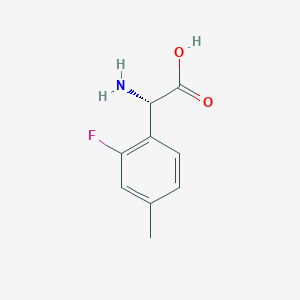

![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
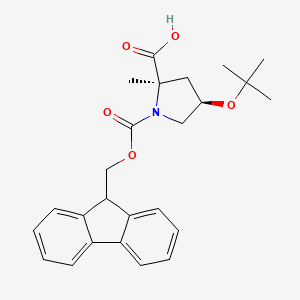
![6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045449.png)

![5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13045459.png)
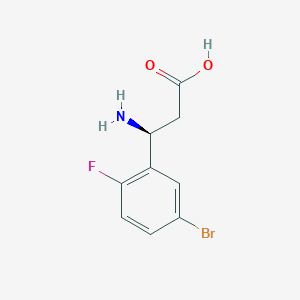
![(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL](/img/structure/B13045467.png)

